molecular formula C8H14N2O2 B13193665 4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide

4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide

Cat. No.: B13193665
M. Wt: 170.21 g/mol
InChI Key: VKFKZUNCHKPKSC-UHFFFAOYSA-N
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Description

4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxy group, and a dimethylpent-2-ynamide moiety. It is primarily used in research and industrial applications due to its reactivity and versatility.

Chemical Reactions Analysis

4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) .

In oxidation reactions, the compound can form products such as carboxylic acids and ketones. In reduction reactions, it can be converted into amines and alcohols. Substitution reactions involving halogens or other nucleophiles can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates . In biology and medicine, it is used in the development of pharmaceuticals, such as antidepressants and analgesics . The compound’s unique structure and reactivity make it valuable in the study of molecular interactions and reaction mechanisms.

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals . Its versatility and reactivity make it an important component in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-methoxy-N,4-dimethylpent-2-ynamide involves its interaction with molecular targets and pathways within cells. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its amino and methoxy groups allow it to form hydrogen bonds and other intermolecular interactions, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-amino-N-methoxy-N,4-dimethylpent-2-ynamide

InChI

InChI=1S/C8H14N2O2/c1-8(2,9)6-5-7(11)10(3)12-4/h9H2,1-4H3

InChI Key

VKFKZUNCHKPKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(=O)N(C)OC)N

Origin of Product

United States

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